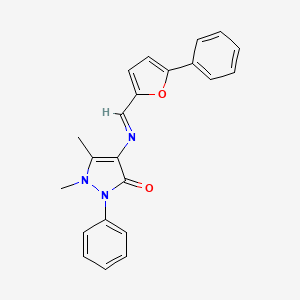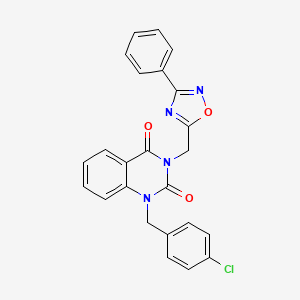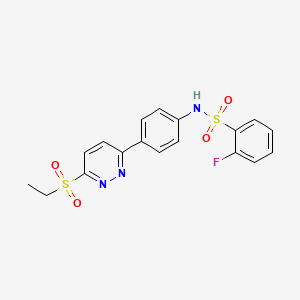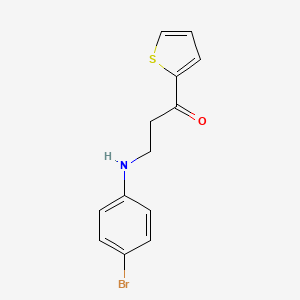![molecular formula C10H7N5S B2742936 6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol CAS No. 1286713-75-4](/img/structure/B2742936.png)
6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
This compound serves as a precursor for synthesizing a wide array of derivatives with potential biological activities. Research has shown that modifications of the core structure of "6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol" lead to compounds that exhibit antibacterial, antifungal, and insecticidal properties (Holla et al., 2006; Bayrak et al., 2009). These findings underscore the versatility of the compound as a scaffold for developing agents with diverse pharmacological profiles.
Antimicrobial and Antiviral Activities
The structural modifications of "this compound" derivatives have been reported to significantly impact their antimicrobial and antiviral efficacies. For instance, certain derivatives have demonstrated promising activity against hepatitis A virus (HAV), showcasing the potential for developing novel antiviral agents from this chemical framework (Shamroukh & Ali, 2008).
Structural Analysis and Characterization
Detailed structural characterization and analysis of derivatives, including DFT calculations and Hirshfeld surface analysis, have provided insights into the electronic and molecular structure, contributing to a better understanding of the structure-activity relationships (Sallam et al., 2021; Sallam et al., 2021). This research has implications for the design of more effective and selective bioactive compounds.
Anti-diabetic Applications
Innovative research into "this compound" derivatives has also led to the development of compounds with significant anti-diabetic activity, demonstrating inhibition of Dipeptidyl peptidase-4 (DPP-4) and showing promise as therapeutic agents for diabetes management (Bindu et al., 2019).
Orientations Futures
The future directions for research on “6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol” and similar compounds could include further exploration of their diverse pharmacological activities, as well as the development of new synthetic approaches . It is hoped that this will aid in the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds interact with various targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
It’s known that similar compounds, such as 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz), can accept two electrons to form h2pytz and are capable of oxidizing 2 equivalents of thiols . This suggests that 6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol might also interact with its targets through electron transfer processes.
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, thereby affecting the corresponding biochemical pathways . For instance, inhibition of carbonic anhydrase can disrupt pH regulation and fluid balance in cells, while inhibition of cholinesterase can affect neurotransmission .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
Action Environment
It’s known that similar compounds can be synthesized under mild and metal-free conditions , suggesting that they might be stable under a variety of environmental conditions.
Propriétés
IUPAC Name |
6-pyridin-2-yl-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5S/c16-10-13-12-9-5-4-8(14-15(9)10)7-3-1-2-6-11-7/h1-6H,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEMCLNGPHILJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NNC3=S)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)benzamide;hydrochloride](/img/structure/B2742854.png)

![Bicyclo[2.2.1]hept-5-en-2-one, (1S,4S)-](/img/structure/B2742856.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2742859.png)



![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2742867.png)

![4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2742872.png)
